1-Palmitoyl-3-arachidoyl-rac-glycerol

Description

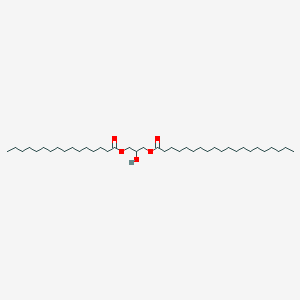

Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester (C₄₁H₈₀O₅, MW 653.07 g/mol) is a structurally complex ester featuring:

- A 20-carbon eicosanoic acid backbone esterified to a propane-1,2,3-triol derivative.

- A hydroxyl group at the second carbon of the glycerol moiety.

- A hexadecanoyloxy group (C₁₆H₃₁O₂) at the third carbon .

This compound has been identified in natural extracts, such as Brachybacterium paraconglomeratum (a halophilic bacterium) and Tylophora indica (a medicinal plant), suggesting biosynthetic or ecological roles in microbial or plant systems . Its structural analogs vary in acyl chain length, saturation, and substituent groups, leading to differences in physicochemical properties and bioactivity.

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) icosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAFLRBKCCJDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:

Esterification: Glycerol reacts with palmitic acid and arachidic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Purification: The product is purified using techniques like column chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods using lipases to catalyze the esterification process. This method is preferred due to its specificity and mild reaction conditions, which help in achieving higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-3-Arachidoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.

Transesterification: This reaction involves the exchange of ester groups with alcohols, often catalyzed by acids or bases.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.

Major Products:

Oxidation: Peroxides and other oxidized derivatives.

Hydrolysis: Glycerol, palmitic acid, and arachidic acid.

Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.

Scientific Research Applications

Pharmaceutical Applications

Eicosanoic acid derivatives are being explored for their potential in drug delivery systems. The unique structure of "Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester" allows for improved solubility and bioavailability of hydrophobic drugs.

Drug Formulation

- Enhanced Solubility : The esterification of eicosanoic acid improves the solubility of poorly soluble drugs, facilitating their incorporation into formulations.

- Controlled Release : The compound can be used to create controlled-release formulations, allowing for sustained therapeutic effects over time.

Anti-inflammatory Properties

Research indicates that eicosanoic acid derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. Studies have shown that these compounds can modulate inflammatory pathways, potentially leading to new therapeutic strategies for conditions such as arthritis and cardiovascular diseases.

Cosmetic Applications

The emollient properties of eicosanoic acid derivatives make them valuable in cosmetic formulations.

Skin Care Products

- Moisturizers : The compound acts as an effective moisturizer due to its ability to form a protective barrier on the skin, reducing water loss.

- Stabilizing Agent : It can stabilize emulsions in creams and lotions, enhancing product texture and performance.

Hair Care Products

The use of eicosanoic acid in hair care formulations helps improve hair texture and manageability while providing nourishment.

Food Technology

Eicosanoic acid derivatives are also being investigated for their potential applications in food technology.

Food Emulsifiers

The compound can serve as a natural emulsifier in food products, improving texture and stability without synthetic additives.

Nutritional Supplements

Due to its fatty acid profile, it is being studied for inclusion in dietary supplements aimed at promoting heart health and reducing inflammation.

Environmental Applications

Emerging research suggests that eicosanoic acid derivatives may have applications in environmental science.

Biodegradable Surfactants

These compounds can be developed into biodegradable surfactants for use in cleaning products, contributing to sustainability efforts by reducing environmental impact.

Summary of Research Findings

Case Studies

Several studies have highlighted the effectiveness of "Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester" in practical applications:

- A study published in Pharmaceutical Research demonstrated that the incorporation of this compound into drug formulations significantly enhanced the bioavailability of hydrophobic drugs compared to traditional carriers.

- In cosmetic research, formulations containing this ester were shown to improve skin hydration levels significantly over a four-week period compared to control products.

- Research into food technology revealed that this compound could effectively stabilize oil-in-water emulsions without the need for synthetic emulsifiers, thereby appealing to health-conscious consumers.

Mechanism of Action

The mechanism by which 1-Palmitoyl-3-Arachidoyl-rac-glycerol exerts its effects involves its incorporation into cellular membranes, influencing membrane fluidity and signaling pathways. It interacts with specific receptors and enzymes, modulating various biological processes such as inflammation and metabolism .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations:

- Acyl Chain Length : Increasing acyl chain length (e.g., C14 to C18) correlates with higher molecular weight and hydrophobicity, impacting solubility and membrane permeability .

- Functional Groups: The peroxoic acid group in "hexadecaneperoxoic acid, 1,1-dimethyl-3-[(1-oxohexadecyl)oxy]propyl ester" introduces oxidative reactivity, which may enhance antiviral activity compared to non-peroxo analogs .

Antiviral Potential:

- The target compound’s analog, hexadecaneperoxoic acid, 1,1-dimethyl-3-[(1-oxohexadecyl)oxy]propyl ester , demonstrated superior binding scores (-4.20 kcal/mol) against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and main protease (3CLpro), outperforming reference drugs like lopinavir .

- In contrast, 9-octadecenoic acid (Z)-2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester showed moderate spike protein S1 inhibition, comparable to umifenovir, but lower RdRp inhibition .

Anti-Inflammatory and Antimicrobial Properties:

- Octadecanoic acid, 3-[(1-oxohexadecyl)oxy]-2-[(1-oxotetradecyl)oxy]propyl ester (from artichoke waste) is linked to anti-inflammatory and anti-diabetic effects due to its structural similarity to bioactive fatty acid esters .

- Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester (C₅₉H₁₁₀O₆) exhibited emulsifying properties, suggesting industrial applications .

Biological Activity

Eicosanoic acid, also known as behenic acid, is a long-chain saturated fatty acid with the molecular formula C22H44O3. The compound , Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester , is a derivative that belongs to the class of triacylglycerols (TAGs). This article explores its biological activity, metabolic pathways, and potential applications based on existing research.

Overview of Eicosanoic Acid

Eicosanoic acid is derived from eicosanoic acid and is characterized by its long carbon chain, which influences its physical and chemical properties. The compound is primarily found in plant oils and is used in various industrial applications, including cosmetics and food products.

Biological Activity

The biological activity of Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester can be summarized through several key aspects:

1. Cellular Effects

Eicosanoic acid derivatives play a significant role in cellular metabolism. They are involved in energy storage and lipid metabolism. TAGs serve as reserves of energy stored in adipose tissue, influencing various cellular processes such as:

- Energy Metabolism : TAGs are hydrolyzed during lipolysis to release free fatty acids and glycerol, which can be utilized for energy production.

- Cell Signaling : Fatty acids can serve as signaling molecules that influence cellular responses.

2. Molecular Mechanism

The mechanism of action for Eicosanoic acid derivatives involves several biochemical pathways:

- Lipid Metabolism : As a TAG, it interacts with enzymes involved in lipid metabolism, such as lipases and acyltransferases.

- Oxidative Stress : Upon oxidation, eicosanoic acid can produce bioactive compounds that may have antioxidant properties or contribute to oxidative stress.

3. Metabolic Pathways

Eicosanoic acid undergoes various metabolic processes:

- Lipolysis : TAGs are broken down into glycerol and free fatty acids.

- Beta-Oxidation : Free fatty acids enter the mitochondria for energy production through beta-oxidation.

Research Findings

Recent studies have highlighted the potential health benefits and biological activities of eicosanoic acid derivatives:

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : A study demonstrated that eicosanoic acid derivatives could modulate inflammatory responses in animal models by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways .

- Cardiovascular Benefits : Research indicated that dietary inclusion of eicosanoic acid could enhance endothelial function, suggesting a protective role against cardiovascular diseases .

- Neuroprotective Effects : Investigations into the neuroprotective properties of eicosanoic acid derivatives revealed potential benefits in reducing neuroinflammation and promoting neuronal health .

Applications in Scientific Research

Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester has several applications:

- Nutritional Studies : Used to study the effects of dietary fats on health.

- Pharmaceutical Development : Serves as a model compound for lipid-based drug delivery systems.

- Biochemical Research : Investigated for its role in lipid metabolism and energy storage mechanisms.

Q & A

Basic: What analytical methods are used to identify eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester in biological extracts?

Answer:

This compound is primarily identified via gas chromatography-mass spectrometry (GC-MS) . Key parameters include:

- Retention time : ~35.441 min (observed in microbial PHB extracts) .

- Mass spectral features : Molecular ion ([M+H]+) at m/z 595 (calculated for C₃₇H₇₂O₅) and fragmentation patterns matching hydroxy-ester derivatives .

- Library comparisons : Cross-referenced with databases like PubChem and NIST .

For structural confirmation, ¹H NMR reveals resonances at δ 1.224 ppm (–CH₃), δ 5.163 ppm (–CH–), and δ 2.164/2.072 ppm (–CH₂–) . ¹³C NMR confirms carbonyl (169.43 ppm) and ester groups .

Basic: What synthetic strategies are employed to prepare this glycerol ester?

Answer:

Synthesis typically involves esterification of glycerol with eicosanoic acid and palmitic acid derivatives. Key steps include:

- Enzymatic catalysis : Lipases (e.g., from Candida antarctica) for regioselective acylation at the sn-1 and sn-3 positions .

- Chemical synthesis : Acid chlorides (e.g., palmitoyl chloride) reacted with glycerol under controlled pH and temperature .

- Purification : Column chromatography or crystallization to isolate mono-/di-esters .

Advanced: How does stereochemistry influence its role in biopolymer matrices like polyhydroxybutyrate (PHB)?

Answer:

The compound’s stereospecific acyl arrangement (e.g., sn-2 hydroxy group) affects PHB crystallinity and biodegradability:

- Branching : Incorporation of branched esters (e.g., 2-hydroxy-3-palmitoyloxy) disrupts polymer chain alignment, reducing melting temperature (Tₘ) .

- Plasticizing effect : Enhances flexibility in PHB films, as observed in Brachybacterium paraconglomeratum extracts .

- Metabolic pathways : Acts as a substrate for bacterial esterases during PHB depolymerization .

Advanced: What challenges arise in distinguishing this compound from structurally similar esters?

Answer:

Structural analogs (e.g., 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl stearate ) pose identification challenges due to:

- Isomeric overlap : Similar retention times in GC-MS (e.g., C₅₃H₁₀₂O₆ derivatives elute within 30–36 min) .

- Mass spectral ambiguity : Shared fragmentation ions (e.g., m/z 57 for acyl chains) .

Solutions : - High-resolution MS : Differentiates via exact mass (e.g., C₃₇H₇₂O₅ vs. C₅₃H₁₀₂O₆, Δ = 237.82 Da) .

- Tandem MS/MS : Identifies acyl chain length via neutral loss (e.g., 256 Da for palmitate) .

Advanced: How can microbial production of this compound be optimized?

Answer:

In Brachybacterium paraconglomeratum, yield optimization involves:

- Carbon sources : Supplementing with hexadecane increases acyl-CoA precursors for ester synthesis .

- Fermentation pH : Neutral pH (7.0–7.5) enhances esterase activity for esterification .

- Nutrient limitation : Nitrogen starvation triggers lipid accumulation, boosting titers to 129 mg/g dry cell weight .

Basic: What spectroscopic markers confirm the compound’s structure?

Answer:

- IR spectroscopy : Strong absorbance at 1740 cm⁻¹ (ester C=O) and 3450 cm⁻¹ (–OH) .

- ¹H NMR : Key signals include δ 4.1–4.3 ppm (–OCH₂–) and δ 2.3 ppm (–COOCH₂–) .

- MS/MS : Diagnostic ions at m/z 313 (palmitoyl fragment) and m/z 339 (eicosanoyl fragment) .

Advanced: How do acyl chain saturation levels impact physicochemical properties?

Answer:

- Melting point : Saturated chains (e.g., C16:0) increase Tₘ (e.g., ~60°C), while unsaturated analogs (C18:1) reduce it by ~15°C .

- Solubility : Unsaturated esters exhibit higher solubility in nonpolar solvents (e.g., hexane) .

- Biological activity : Unsaturated derivatives show enhanced antimicrobial effects in plant extracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.